molecular formula C8H8N2O4 B14856165 (3-Amino-5-nitrophenyl)acetic acid

(3-Amino-5-nitrophenyl)acetic acid

Cat. No.: B14856165
M. Wt: 196.16 g/mol
InChI Key: IEOQCHNOGCRNMF-UHFFFAOYSA-N
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Description

(3-Amino-5-nitrophenyl)acetic acid is a nitroaromatic compound featuring a phenyl ring substituted with an amino group (-NH₂) at position 3, a nitro group (-NO₂) at position 5, and an acetic acid (-CH₂COOH) moiety.

Properties

Molecular Formula

C8H8N2O4

Molecular Weight

196.16 g/mol

IUPAC Name

2-(3-amino-5-nitrophenyl)acetic acid

InChI

InChI=1S/C8H8N2O4/c9-6-1-5(3-8(11)12)2-7(4-6)10(13)14/h1-2,4H,3,9H2,(H,11,12)

InChI Key

IEOQCHNOGCRNMF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1N)[N+](=O)[O-])CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-5-nitrophenyl)acetic acid typically involves the nitration of phenylacetic acid followed by the reduction of the nitro group to an amino group. One common method involves the following steps:

    Nitration: Phenylacetic acid is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, to introduce the nitro group at the meta position relative to the acetic acid group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods

Industrial production methods for (3-Amino-5-nitrophenyl)acetic acid may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitr

Comparison with Similar Compounds

Key Observations :

  • Electron Effects: The amino group (-NH₂) in (3-Amino-5-nitrophenyl)acetic acid is electron-donating, activating the aromatic ring toward electrophilic substitution. In contrast, fluorine (in the fluoro analog) is electron-withdrawing, deactivating the ring and enhancing nitro group reactivity .
  • Acid-Base Properties: The hydroxyl group in (3-Hydroxy-5-nitrophenyl)acetic acid increases acidity (pKa ~4–5 for phenolic -OH) compared to the amino group (pKa ~9–10 for -NH₂), influencing solubility and interaction with biological targets .
  • Reactivity: The boronic acid analog (3-Amino-5-nitrobenzeneboronic acid) enables cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the carboxylic acid group in the reference compound supports salt formation or esterification .

Analytical Techniques for Characterization

Proteomic methods from related acetic acid research (e.g., 2D-PAGE, tandem mass spectrometry) highlight approaches applicable to these compounds:

  • 2D-PAGE : Used to resolve protein isoforms in Acetobacter pasteurianus; analogous techniques could separate nitroaromatic acid derivatives based on pI and molecular weight .
  • Tandem MS/MS: Identified peptide fingerprints in engineered bacterial strains; similar workflows can elucidate fragmentation patterns of (3-Amino-5-nitrophenyl)acetic acid and its analogs .

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